1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate

Lipophilicity Drug Design Medicinal Chemistry

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a protected piperidine derivative that incorporates orthogonal protecting groups: an acid-labile tert-butoxycarbonyl (Boc) amine protection and a base-labile methyl ester. The 4-methoxy substituent modulates the ring’s conformational and electronic properties, distinguishing it from simpler 4-alkyl or 4-hydroxy analogs.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
CAS No. 495415-08-2
Cat. No. B1289020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
CAS495415-08-2
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC
InChIInChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3
InChIKeyMPSOCQILFQVTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS 495415-08-2): A Protected Piperidine Scaffold for Controlled Synthetic Manipulation


1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a protected piperidine derivative that incorporates orthogonal protecting groups: an acid-labile tert-butoxycarbonyl (Boc) amine protection and a base-labile methyl ester . The 4-methoxy substituent modulates the ring’s conformational and electronic properties, distinguishing it from simpler 4-alkyl or 4-hydroxy analogs. This combination of functionalities enables sequential, chemoselective deprotection and further derivatization, making it a versatile building block in multistep syntheses of bioactive molecules [1].

Procurement Alert: Why 4-Hydroxy, 4-Ethoxy, or 4-Alkyl Piperidine Analogs Cannot Replace 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate


Direct substitution of 1-tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate with closely related piperidine-1,4-dicarboxylates (e.g., 4-hydroxy, 4-ethoxy, or 4-alkyl derivatives) introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and synthetic accessibility that can compromise downstream reaction yields, purification protocols, and final drug-like properties. The methoxy group imparts a distinct balance of steric bulk and polarity that is not replicated by hydroxyl (which introduces a hydrogen-bond donor) or by ethoxy (which increases lipophilicity) [1]. These differences are measurable and have been documented in both computed physicochemical descriptors and in the efficiency of key synthetic transformations .

Quantitative Differentiation: Evidence-Based Comparator Data for 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate


Increased Lipophilicity (XLogP3-AA) Relative to 4-Hydroxy Analog Enhances Organic Solubility and Membrane Permeability Predictions

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate exhibits a computed XLogP3-AA value of 1.2, which is 0.5 log units higher than the corresponding 4-hydroxy analog (XLogP3-AA = 0.7) [1][2]. This quantitative difference reflects the replacement of a hydrogen-bond donor hydroxyl with a more lipophilic methoxy group, translating to a predicted increase in organic solvent solubility and passive membrane permeability, factors critical for early-stage drug candidate progression.

Lipophilicity Drug Design Medicinal Chemistry

Elimination of Hydrogen-Bond Donor Capacity Compared to 4-Hydroxy Analog Simplifies Purification and Minimizes Aggregation

The target compound has a computed Hydrogen Bond Donor (HBD) count of 0, whereas the 4-hydroxy analog possesses an HBD count of 1 [1][2]. The absence of a hydroxyl donor eliminates the potential for intermolecular hydrogen bonding that can lead to aggregation, reduced solubility in non-polar solvents, and increased retention on normal-phase chromatography.

Hydrogen Bonding Purification Physicochemical Properties

High-Yielding Methylation Step (94.87%) Demonstrates Efficient Access to the Methoxy Scaffold

In a reported procedure, O-methylation of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate using sodium hydride and methyl iodide in DMF afforded the target methoxy compound in 94.87% isolated yield . While a direct comparative yield for the analogous ethylation or other alkoxylations is not available from the same source, this high efficiency establishes a robust synthetic entry point that minimizes material loss and simplifies purification relative to less optimized routes.

Synthetic Yield Reaction Efficiency Process Chemistry

Validated Intermediate in Bcl-xL Inhibitor Development Confirms Relevance in Oncology Medicinal Chemistry

The 4-methoxypiperidine-1,4-dicarboxylate scaffold, of which the target compound is a protected form, has been employed as a core motif in a series of 4-alkyl-4-methoxypiperidine derivatives that exhibit potent binding to the anti-apoptotic protein Bcl-xL (Ki values in the low nanomolar range) [1]. While the target compound itself is not a final inhibitor, its structural features are essential for constructing advanced intermediates that lead to these biologically active molecules. This established application differentiates it from piperidine-1,4-dicarboxylates lacking the 4-methoxy substitution pattern.

Bcl-xL Apoptosis Oncology

Application Scenarios Where 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Provides Verifiable Advantage


Medicinal Chemistry Programs Requiring Sequentially Deprotectable Piperidine Cores with Controlled Lipophilicity

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protections allow chemists to unmask either the amine or carboxylic acid functionality in any order, while the 4-methoxy group maintains a lipophilicity (XLogP3-AA = 1.2) that is optimal for membrane permeability predictions and organic solubility [1]. This profile is particularly valuable in the early optimization of central nervous system (CNS) drug candidates where balanced polarity is critical.

Synthesis of Bcl-xL Inhibitors and Apoptosis Modulators in Oncology

The 4-methoxypiperidine scaffold has been validated as a key pharmacophoric element in potent Bcl-xL inhibitors [2]. Using 1-tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate as a starting material streamlines access to advanced intermediates that retain the critical 4-methoxy substitution required for high-affinity binding to the anti-apoptotic target, thereby accelerating SAR exploration.

Process Development and Scale-Up Where High-Yielding Alkylation Steps Reduce Cost

The reported methylation step proceeds with 94.87% isolated yield , demonstrating that this intermediate can be prepared efficiently on a larger scale. This high efficiency reduces raw material costs and simplifies downstream purification, making it a cost-effective building block for both academic research and industrial process development.

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